molecular formula C9H16N4O2 B12756414 Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- CAS No. 147396-43-8

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-

Cat. No.: B12756414
CAS No.: 147396-43-8
M. Wt: 212.25 g/mol
InChI Key: WPVGEUNBJGTDAL-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- typically involves the reaction of 2-amino-5-methyl-1,3,4-oxadiazole with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-oxadiazole
  • 5-Methyl-1,3,4-oxadiazol-2-amine
  • 3-Amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

Acetamide, 2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

147396-43-8

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-(diethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C9H16N4O2/c1-4-13(5-2)6-8(14)10-9-12-11-7(3)15-9/h4-6H2,1-3H3,(H,10,12,14)

InChI Key

WPVGEUNBJGTDAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=NN=C(O1)C

Origin of Product

United States

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